

1-Tosylimidazole: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Tosylimidazole**

Cat. No.: **B182993**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tosylimidazole (Tslm), with the systematic IUPAC name 1-[(4-methylphenyl)sulfonyl]-1H-imidazole, is a versatile and highly reactive reagent in organic synthesis. Its unique structure, combining a reactive imidazole leaving group with the robust tosyl activating group, makes it an invaluable tool for a wide array of chemical transformations. This guide provides an in-depth overview of the chemical properties, reactivity, and key applications of **1-tosylimidazole**, complete with experimental protocols and mechanistic diagrams to support its use in research and development.

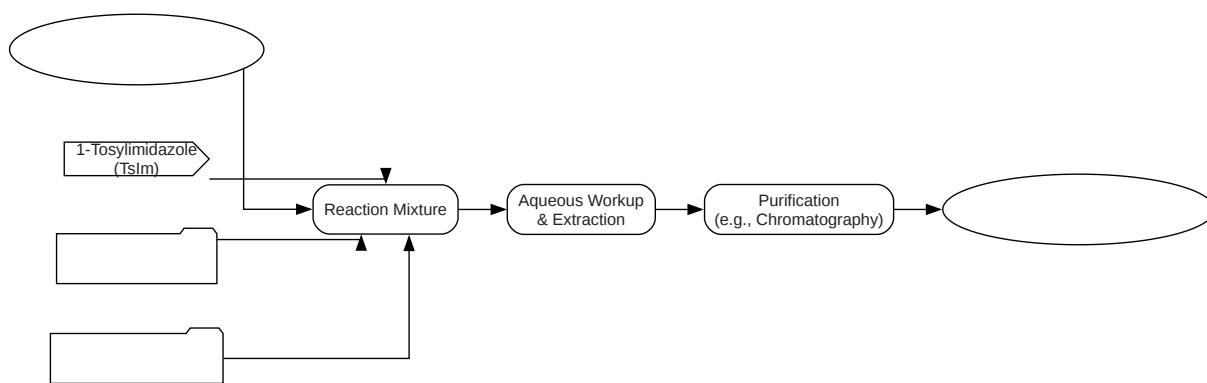
Chemical and Physical Properties

A summary of the key physical and chemical properties of **1-tosylimidazole** is presented in Table 1. This data is essential for its appropriate handling, storage, and use in chemical reactions.

Table 1: Chemical and Physical Properties of **1-Tosylimidazole**

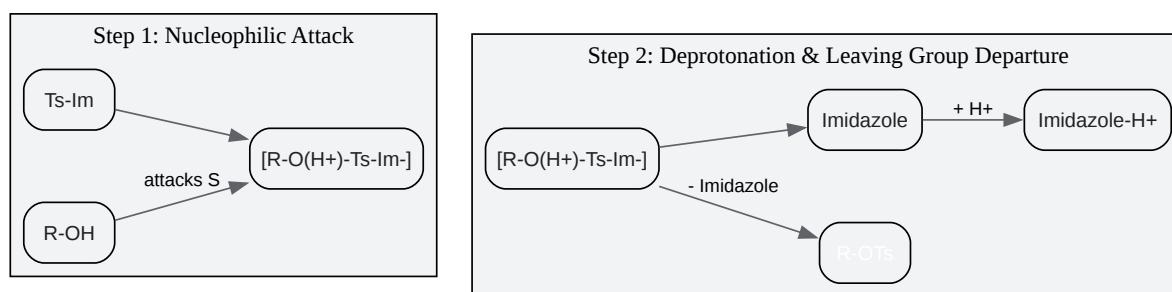
Property	Value	References
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂ S	[1]
Molecular Weight	222.27 g/mol	[1]
Appearance	White to off-white crystalline powder	
Melting Point	76-78 °C	[2]
Boiling Point	409.1 ± 38.0 °C (Predicted)	[2]
Density	1.304 g/cm ³ (Predicted)	
Solubility	Soluble in chloroform (25 mg/mL)	
pKa	1.22 ± 0.10 (Predicted)	
CAS Number	2232-08-8	[1]

Spectroscopic Data


Spectroscopy	Data	Source
¹ H NMR	Available	Sigma-Aldrich
¹³ C NMR	Available	Sigma-Aldrich
FTIR	Available	Sigma-Aldrich
Mass Spectrometry	Available	NIST

Reactivity and Applications

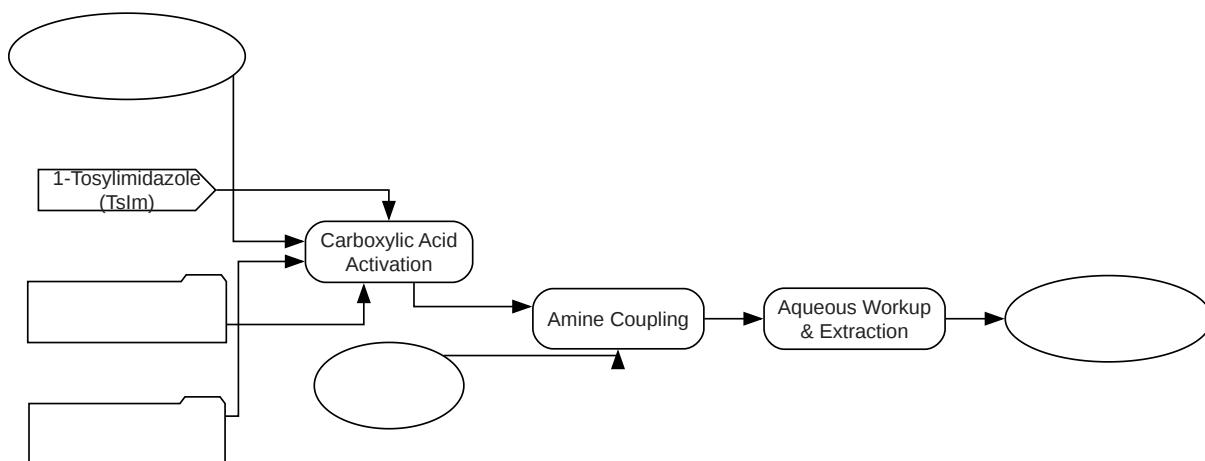
1-Tosylimidazole is a powerful reagent primarily utilized as a tosylating agent and an activating agent for various functional groups. The imidazole moiety serves as an excellent leaving group, facilitating nucleophilic attack at the sulfonyl center or at a carbonyl group activated by the tosylimidazole.


Tosylation of Alcohols

1-Tosylimidazole is an efficient reagent for the tosylation of primary and secondary alcohols. The resulting tosylates are excellent leaving groups, readily displaced by a wide range of nucleophiles. This two-step sequence is a cornerstone of synthetic organic chemistry for the interconversion of functional groups.

[Click to download full resolution via product page](#)

Caption: General workflow for the tosylation of an alcohol using **1-tosylimidazole**.



[Click to download full resolution via product page](#)

Caption: Mechanism of alcohol tosylation with **1-tosylimidazole**.

Amide Bond Formation

1-Tosylimidazole can be employed as a coupling reagent to facilitate the formation of amide bonds between carboxylic acids and amines. It activates the carboxylic acid to form a highly reactive tosyl-acyl intermediate, which is then susceptible to nucleophilic attack by the amine.

[Click to download full resolution via product page](#)

Caption: General workflow for amide synthesis using **1-tosylimidazole**.

Esterification

Similar to amide bond formation, **1-tosylimidazole** can be used to activate carboxylic acids for esterification with alcohols. This method provides a mild alternative to traditional Fischer esterification, particularly for sensitive substrates.[3]

Conversion of Alcohols to Azides

A notable application of **1-tosylimidazole** is in the one-pot conversion of alcohols to azides.^[4] This transformation proceeds via an *in situ* tosylation of the alcohol, followed by nucleophilic displacement with an azide source, typically sodium azide. This method avoids the isolation of the often-unstable tosylate intermediate.

Experimental Protocols

Synthesis of 1-Tosylimidazole[7]

Materials:

- Imidazole (65 g, 0.95 mol)
- p-Toluenesulfonyl chloride (TsCl) (80 g, 0.42 mol)
- Dry Dichloromethane (DCM) (500 mL)
- Silica gel (100 g)
- Ethyl acetate
- Hexane

Procedure:

- Dissolve imidazole in 250 mL of dry DCM in a 1-L three-necked round-bottomed flask equipped with a thermometer, argon inlet, and an addition funnel.
- Cool the solution to 0 °C using an ice bath.
- Dissolve p-toluenesulfonyl chloride in 250 mL of DCM and add it dropwise to the imidazole solution over 1.5 hours while maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir vigorously for 2 hours.
- Filter the reaction mixture through a pad of silica gel (100 g).
- Wash the silica gel pad with 500 mL of a 1:1 mixture of ethyl acetate and hexane.

- Concentrate the filtrate under reduced pressure to obtain a residue.
- To the residue, add 50 mL of ethyl acetate and then 500 mL of hexane to induce precipitation.
- Collect the resulting white solid by filtration to yield 1-(p-toluenesulfonyl)imidazole (83-84 g, 89-90% yield).

Tosylation of β -Cyclodextrin[7]

Materials:

- β -Cyclodextrin hydrate (40.0 g, 35.2 mmol)
- 1-(p-Toluenesulfonyl)imidazole (finely powdered) (31.3 g, 141 mmol)
- Sodium hydroxide (18 g, 0.45 mol)
- Ammonium chloride (48.2 g, 0.90 mol)
- Deionized water

Procedure:

- In a 2-L three-necked round-bottomed flask, dissolve β -cyclodextrin hydrate in 900 mL of water by heating to 60 °C with vigorous stirring.
- Allow the solution to cool to room temperature while continuing to stir, resulting in a milky suspension.
- Add the finely powdered 1-(p-toluenesulfonyl)imidazole to the suspension in one portion.
- Stir the mixture for 2 hours at room temperature.
- Prepare a solution of sodium hydroxide in 50 mL of water and add it to the reaction mixture over 20 minutes.
- After 10 minutes, filter the mixture through a sintered glass funnel to remove any unreacted **1-tosylimidazole**.

- Quench the reaction by adding ammonium chloride and swirling until all solids are dissolved.
- Concentrate the resulting solution to approximately half of its original volume by blowing a stream of air over its surface overnight. The product will precipitate as the solution becomes more concentrated.
- Collect the precipitate by filtration and dry to obtain 6A-O-p-toluenesulfonyl- β -cyclodextrin.

One-Pot Conversion of an Alcohol to an Azide[6]

Materials:

- Alcohol (1.0 equiv)
- Sodium azide (NaN_3) (1.5 equiv)
- **1-Tosylimidazole** (Tslm) (1.2 equiv)
- Triethylamine (Et_3N) (1.5 equiv)
- Tetra-n-butylammonium iodide (TBAI) (catalytic amount)
- Anhydrous Dimethylformamide (DMF)

Procedure:

- To a solution of the alcohol in anhydrous DMF, add sodium azide, **1-tosylimidazole**, triethylamine, and a catalytic amount of TBAI.
- Reflux the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the corresponding alkyl azide.

Safety and Handling

1-Tosylimidazole is an irritant. It is known to cause skin and serious eye irritation.[\[1\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood. Store in a cool, dry place away from moisture.

Conclusion

1-Tosylimidazole is a highly effective and versatile reagent for a range of important synthetic transformations. Its ability to act as both a tosylating and an activating agent makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(p-Toluenesulfonyl)imidazole | C10H10N2O2S | CID 75219 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-(P-Toluenesulfonyl)imidazole | CAS#:2232-08-8 | Chemsoc [chemsoc.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Tosylimidazole: A Comprehensive Technical Guide to its Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b182993#1-tosylimidazole-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com